molecular formula C25H28O12 B1591609 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside CAS No. 942626-75-7

5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

Cat. No.: B1591609
CAS No.: 942626-75-7
M. Wt: 520.5 g/mol
InChI Key: DQPWNQUJEGIJPF-ZOINAQCCSA-N
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Description

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside is a flavonoid compound found in various plants, including Andrographis paniculata. This compound has gained attention due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes multiple methoxy groups and a glucoside moiety.

Scientific Research Applications

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has shown its potential in cancer prevention and treatment due to its ability to modulate various molecular pathways.

    Industry: It is used in the development of natural products and supplements due to its health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside typically involves the extraction from natural sources such as Andrographis paniculata. The extraction process may include solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Industrial Production Methods

The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects . The compound’s methoxy groups enhance its lipophilicity, allowing it to interact more effectively with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Luteolin-7-O-glucoside
  • Luteolin-7-O-glucuronide
  • Diosmin
  • Neodiosmin
  • Andrographidine E

Uniqueness

Compared to similar compounds, 5-Hydroxy-7,8,2’,5’-tetramethoxyflavone 5-O-glucoside stands out due to its unique combination of methoxy groups and a glucoside moiety. This structure enhances its biological activity and makes it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside involves the conversion of a suitable precursor into the desired product through a series of chemical reactions.", "Starting Materials": [ "7,8-dimethoxyflavone", "5-hydroxy-2-methoxybenzoic acid", "glucose", "sodium hydroxide", "acetic anhydride", "pyridine", "dimethylformamide", "triethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-hydroxy-7,8-dimethoxyflavone", "7,8-dimethoxyflavone is reacted with 5-hydroxy-2-methoxybenzoic acid in the presence of sodium hydroxide to yield 5-hydroxy-7,8-dimethoxyflavone.", "Step 2: Synthesis of 5-hydroxy-7,8,2'-trimethoxyflavone", "5-hydroxy-7,8-dimethoxyflavone is reacted with acetic anhydride and pyridine in dimethylformamide to yield 5-hydroxy-7,8,2'-trimethoxyflavone.", "Step 3: Synthesis of 5-hydroxy-7,8,2',5'-tetramethoxyflavone", "5-hydroxy-7,8,2'-trimethoxyflavone is reacted with ethyl acetate and triethylamine in the presence of water to yield 5-hydroxy-7,8,2',5'-tetramethoxyflavone.", "Step 4: Synthesis of 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside", "5-hydroxy-7,8,2',5'-tetramethoxyflavone is reacted with glucose in the presence of catalytic amount of acid to yield 5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside." ] }

CAS No.

942626-75-7

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C25H28O12/c1-31-11-5-6-14(32-2)12(7-11)15-8-13(27)19-16(9-17(33-3)23(34-4)24(19)35-15)36-25-22(30)21(29)20(28)18(10-26)37-25/h5-9,18,20-22,25-26,28-30H,10H2,1-4H3/t18-,20-,21+,22-,25-/m1/s1

InChI Key

DQPWNQUJEGIJPF-ZOINAQCCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC

SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 2
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 3
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 4
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 5
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside
Reactant of Route 6
5-Hydroxy-7,8,2',5'-tetramethoxyflavone 5-O-glucoside

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